

Application Notes & Protocols: Large-Scale Synthesis of 3-(4-ethoxyphenoxy)-5-nitrophenol

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Compound of Interest

Compound Name: 3-(4-ethoxyphenoxy)-5-nitrophenol

Cat. No.: B5816491

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Abstract

This document provides a detailed protocol for the large-scale synthesis of **3-(4-ethoxyphenoxy)-5-nitrophenol**, a diaryl ether of interest in pharmaceutical and materials science research. The synthetic approach is based on the copper-catalyzed Ullmann condensation, a robust and scalable method for the formation of a C-O bond between an aryl halide and a phenol.^{[1][2]} The protocol outlines the reaction setup, execution, workup, and purification procedures suitable for manufacturing environments. Expected yields and purity, based on analogous reactions in the literature, are provided for reference.

Synthetic Strategy: Ullmann Condensation

The selected synthetic route for **3-(4-ethoxyphenoxy)-5-nitrophenol** is the Ullmann condensation of 3-hydroxy-5-nitrophenol with 1-bromo-4-ethoxybenzene. This method is well-suited for large-scale production due to the commercial availability of the starting materials and the generally good yields achieved for this class of reaction, especially when one of the aryl partners is activated by an electron-withdrawing group like the nitro substituent.^[3] The reaction is catalyzed by a copper(I) species and requires a base to deprotonate the phenol.^[4]

Experimental Protocol

2.1 Materials and Reagents

Reagent/Material	CAS Number	Molecular Weight (g/mol)	Molarity/Purity	Supplier Example
3-Hydroxy-5-nitrophenol	7154-76-9	155.11	>98%	Sigma-Aldrich
1-Bromo-4-ethoxybenzene	588-96-5	201.06	>98%	TCI Chemicals
Copper(I) Iodide (CuI)	7681-65-4	190.45	>99%	Acros Organics
Cesium Carbonate (Cs ₂ CO ₃)	534-17-8	325.82	>99%	Alfa Aesar
N,N-Dimethylformamide (DMF)	68-12-2	73.09	Anhydrous, >99.8%	Fisher Scientific
Toluene	108-88-3	92.14	ACS Grade	VWR
Ethyl Acetate	141-78-6	88.11	ACS Grade	VWR
Hexane	110-54-3	86.18	ACS Grade	VWR
Hydrochloric Acid (HCl)	7647-01-0	36.46	2 M Aqueous Solution	J.T. Baker
Saturated Sodium Chloride Solution (Brine)	7647-14-5	58.44	Saturated Aqueous	In-house preparation
Anhydrous Magnesium Sulfate (MgSO ₄)	7487-88-9	120.37	Granular	Sigma-Aldrich

2.2 Equipment

- 20 L jacketed glass reactor with overhead mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

- Heating/cooling circulator for the reactor jacket.
- 50 L separatory funnel.
- Rotary evaporator with a suitable vacuum pump and solvent trap.
- Filtration apparatus (e.g., Buchner funnel and flask).
- Glass chromatography column (if required for purification).
- Standard laboratory glassware.

2.3 Reaction Setup and Procedure

- Reactor Preparation: Ensure the 20 L jacketed glass reactor is clean, dry, and purged with nitrogen.
- Charging Reagents: To the reactor, under a nitrogen atmosphere, add:
 - 3-Hydroxy-5-nitrophenol (1.00 kg, 6.45 mol, 1.0 equiv)
 - 1-Bromo-4-ethoxybenzene (1.44 kg, 7.10 mol, 1.1 equiv)
 - Copper(I) Iodide (123 g, 0.645 mol, 0.1 equiv)
 - Cesium Carbonate (2.52 kg, 7.74 mol, 1.2 equiv)
- Solvent Addition: Add 10 L of anhydrous N,N-dimethylformamide (DMF) to the reactor.
- Reaction Execution:
 - Begin vigorous stirring to ensure good mixing of the heterogeneous mixture.
 - Heat the reaction mixture to 120-130 °C using the heating circulator.
 - Maintain the reaction at this temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC (Mobile phase: 30% ethyl acetate in hexane).
- Reaction Workup:

- Once the reaction is complete (consumption of the limiting reagent), cool the mixture to room temperature.
- Pour the reaction mixture into a larger vessel containing 40 L of cold water and 5 L of 2 M hydrochloric acid.
- Stir the aqueous mixture for 30 minutes. The product should precipitate as a solid. If the product oils out, proceed with liquid-liquid extraction.
- Filter the crude product using a Buchner funnel and wash the filter cake with deionized water (3 x 2 L).
- Extraction and Washing (Alternative to precipitation):
 - Transfer the diluted reaction mixture to a 50 L separatory funnel.
 - Extract the aqueous phase with ethyl acetate (3 x 5 L).
 - Combine the organic layers and wash with water (2 x 5 L) followed by brine (1 x 5 L).
 - Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
 - Filter off the drying agent.
 - Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
 - The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel if higher purity is required.

Data Presentation

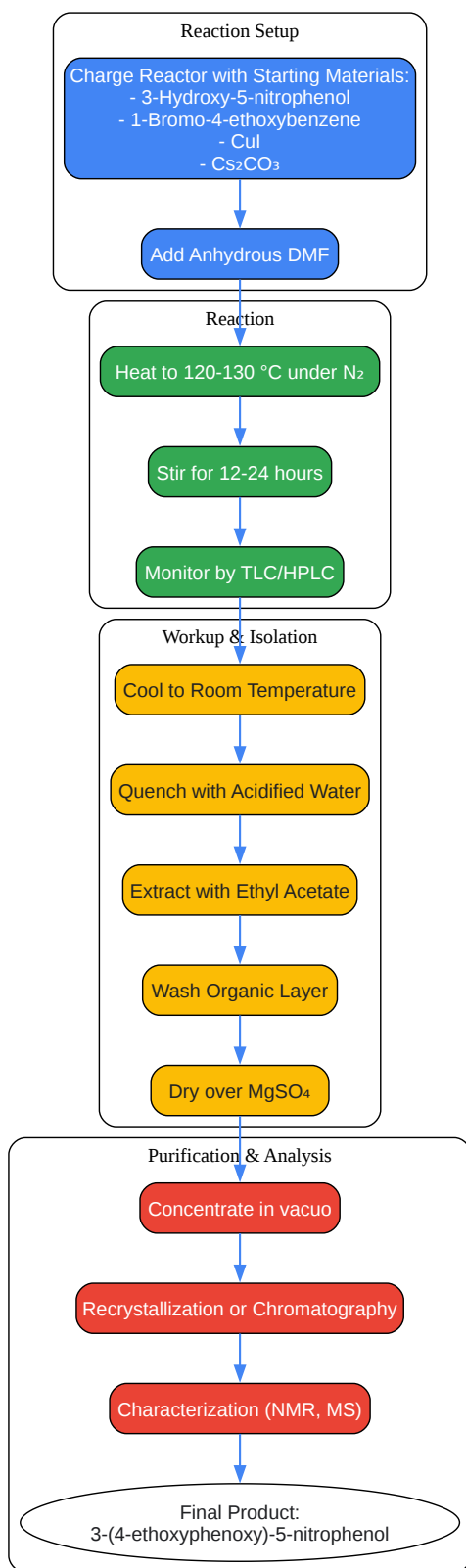
Table 1: Reaction Parameters and Expected Results

Parameter	Value/Range	Notes
Stoichiometry		
3-Hydroxy-5-nitrophenol	1.0 equiv	Limiting reagent
1-Bromo-4-ethoxybenzene	1.1 equiv	Slight excess to ensure complete conversion of the phenol
Copper(I) Iodide	0.1 equiv	Catalyst
Cesium Carbonate	1.2 equiv	Base
Reaction Conditions		
Solvent	N,N-Dimethylformamide (DMF)	High-boiling polar aprotic solvent is typical for Ullmann couplings. [1]
Temperature	120-130 °C	Elevated temperatures are generally required for Ullmann reactions. [1]
Reaction Time	12-24 hours	Monitor by TLC/HPLC for completion.
Expected Outcome		
Yield	70-85%	Based on typical yields for copper-catalyzed diaryl ether syntheses. [4] [5]
Purity (Crude)	>90%	Purity after workup and before final purification.
Purity (Purified)	>98%	After recrystallization or chromatography.
Analytical Data		
Appearance	Yellow to brown solid	

^1H NMR (CDCl_3 , 400 MHz)	Expected peaks for aromatic protons and ethoxy group	For characterization of the final product.[6][7]
^{13}C NMR (CDCl_3 , 100 MHz)	Expected peaks for aromatic and aliphatic carbons	For structural confirmation.[7]
Mass Spectrometry (ESI)	$[\text{M}-\text{H}]^-$ or $[\text{M}+\text{H}]^+$ corresponding to $\text{C}_{14}\text{H}_{13}\text{NO}_4$	To confirm the molecular weight.

Workflow and Pathway Diagrams

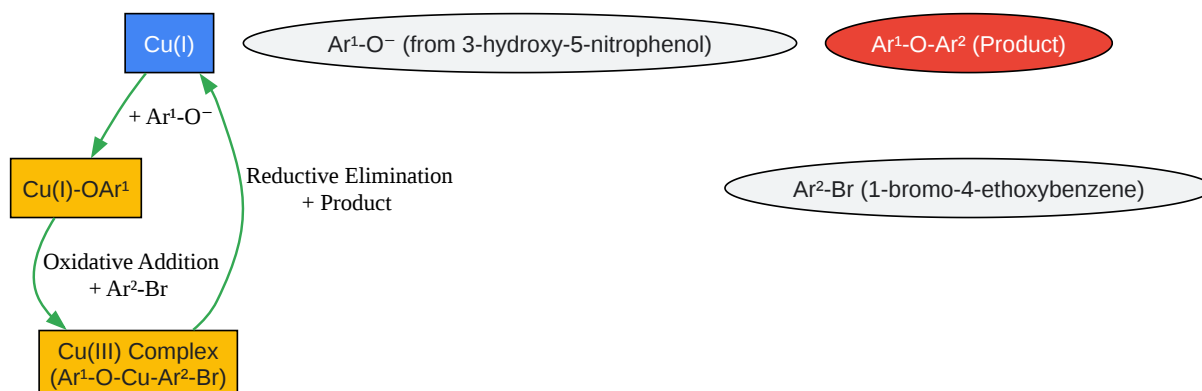
Diagram 1: Synthetic Workflow for **3-(4-ethoxyphenoxy)-5-nitrophenol**



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Caption: A step-by-step workflow for the synthesis of **3-(4-ethoxyphenoxy)-5-nitrophenol**.

Diagram 2: Proposed Catalytic Cycle for Ullmann Condensation



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Caption: A simplified representation of the Ullmann condensation catalytic cycle.

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